4-chloro-1(2H)-phthalazinone (3-hydroxy-1,3-dimethylbutylidene)hydrazone
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Overview
Description
4-chloro-1(2H)-phthalazinone (3-hydroxy-1,3-dimethylbutylidene)hydrazone is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1(2H)-phthalazinone (3-hydroxy-1,3-dimethylbutylidene)hydrazone typically involves the condensation of 4-chloro-1(2H)-phthalazinone with (3-hydroxy-1,3-dimethylbutylidene)hydrazine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, yield, and purity, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: The chloro group in the compound may be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or halogenating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted phthalazinone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1(2H)-phthalazinone derivatives: Other derivatives with different substituents.
Phthalazinone hydrazones: Compounds with similar hydrazone functional groups.
Uniqueness
The uniqueness of 4-chloro-1(2H)-phthalazinone (3-hydroxy-1,3-dimethylbutylidene)hydrazone lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H17ClN4O |
---|---|
Molecular Weight |
292.76 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophthalazin-1-yl)hydrazinylidene]-2-methylpentan-2-ol |
InChI |
InChI=1S/C14H17ClN4O/c1-9(8-14(2,3)20)16-18-13-11-7-5-4-6-10(11)12(15)17-19-13/h4-7,20H,8H2,1-3H3,(H,18,19)/b16-9- |
InChI Key |
HJGOTMPOXZVUMZ-SXGWCWSVSA-N |
Isomeric SMILES |
C/C(=N/NC1=NN=C(C2=CC=CC=C21)Cl)/CC(C)(C)O |
Canonical SMILES |
CC(=NNC1=NN=C(C2=CC=CC=C21)Cl)CC(C)(C)O |
Origin of Product |
United States |
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